REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[Br:6][C:7]1[CH:12]=[C:11]([F:13])[C:10]([NH2:14])=[C:9]([F:15])[CH:8]=1.[CH:16]([NH:19][C:20](=O)[CH3:21])([CH3:18])[CH3:17]>C1(C)C=CC=CC=1>[Br:6][C:7]1[CH:12]=[C:11]([F:13])[C:10]([NH:14][C:20](=[N:19][CH:16]([CH3:18])[CH3:17])[CH3:21])=[C:9]([F:15])[CH:8]=1
|
Name
|
|
Quantity
|
16 kg
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
14.5 kg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)F)N)F
|
Name
|
|
Quantity
|
8.5 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)=O
|
Name
|
TEA
|
Quantity
|
10.6 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
115 kg
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
Stir at 10-20° C. until complete by HPLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the solvent under vacuum
|
Type
|
ADDITION
|
Details
|
add MtBE (64 kg)
|
Type
|
FILTRATION
|
Details
|
Filter the mixture
|
Type
|
WASH
|
Details
|
rinse the cake with MtBE (11×2 kg)
|
Type
|
CUSTOM
|
Details
|
Separate the phases
|
Type
|
WASH
|
Details
|
wash the aqueous layer with MtBE (22×2 kg)
|
Type
|
CONCENTRATION
|
Details
|
Combine the organic layers and concentrate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
wash with cyclohexane (0.6 kg)
|
Type
|
CUSTOM
|
Details
|
dry
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)F)NC(C)=NC(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.2 kg | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |